3-Methoxy-4-(m-tolyloxy)benzonitrile

Catalog No.
S11237745
CAS No.
M.F
C15H13NO2
M. Wt
239.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxy-4-(m-tolyloxy)benzonitrile

Product Name

3-Methoxy-4-(m-tolyloxy)benzonitrile

IUPAC Name

3-methoxy-4-(3-methylphenoxy)benzonitrile

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

InChI

InChI=1S/C15H13NO2/c1-11-4-3-5-13(8-11)18-14-7-6-12(10-16)9-15(14)17-2/h3-9H,1-2H3

InChI Key

XMFGJPOABFQKTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(C=C(C=C2)C#N)OC

3-Methoxy-4-(m-tolyloxy)benzonitrile is an organic compound characterized by a benzene ring substituted with a methoxy group, a tolyloxy group, and a nitrile functional group. This compound belongs to the class of aromatic ethers and is notable for its structural complexity, which combines multiple functional groups that can impart unique chemical properties and reactivity. The presence of the methoxy group (-OCH₃) enhances its solubility in organic solvents, while the nitrile group (-CN) contributes to its potential as a versatile building block in organic synthesis.

  • Oxidation: This compound can undergo oxidation to form quinones or other oxidized derivatives, utilizing oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction processes can lead to hydroxy derivatives, employing reducing agents like sodium borohydride or lithium aluminum hydride.
  • Electrophilic Aromatic Substitution: The compound can engage in electrophilic aromatic substitution reactions, including nitration, sulfonation, and halogenation, facilitated by reagents such as nitric acid and sulfuric acid.

The synthesis of 3-Methoxy-4-(m-tolyloxy)benzonitrile typically involves several steps:

  • Formation of the Ether Linkage: The initial step usually involves the reaction of anisole with m-tolyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate under reflux conditions. This reaction yields 1-methoxy-4-(m-tolyloxy)benzene.
    Anisole+m Tolyl Chloride3 Methoxy 4 m tolyloxy benzonitrile+HCl\text{Anisole}+\text{m Tolyl Chloride}\rightarrow 3\text{ Methoxy 4 m tolyloxy benzonitrile}+\text{HCl}
  • Nitrile Formation: The final product can be obtained by nitrating the resulting ether using appropriate nitrating agents under controlled conditions

    3-Methoxy-4-(m-tolyloxy)benzonitrile has potential applications in various fields:

    • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
    • Pharmaceuticals: Due to its structural features, it may be explored for developing new therapeutic agents.
    • Material Science: Its unique properties could be harnessed in creating novel materials with specific functionalities.

Several compounds share structural similarities with 3-Methoxy-4-(m-tolyloxy)benzonitrile. Here are some examples:

Compound NameStructure FeaturesUnique Aspects
Anisole (Methoxybenzene)Simple aromatic ether with one methoxy groupLacks additional functional groups
p-TolyloxybenzeneContains a tolyloxy groupNo methoxy or nitrile groups present
m-TolyloxyanisoleContains both methoxy and tolyloxy groupsIsomeric structure; position affects reactivity
4-(p-Tolyloxy)benzonitrileSimilar nitrile functionalityDifferent substitution pattern compared to target compound

The uniqueness of 3-Methoxy-4-(m-tolyloxy)benzonitrile lies in its combination of both methoxy and tolyloxy groups along with a nitrile functionality, which provides distinct reactivity and potential applications not found in simpler analogs .

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Exact Mass

239.094628657 g/mol

Monoisotopic Mass

239.094628657 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-08-2024

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